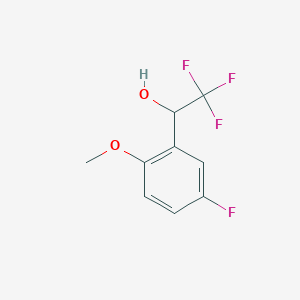
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves reagents such as halogens, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Produces trifluoroacetophenone derivatives.
Reduction: Yields trifluoroethanol derivatives.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The fluoro-methoxyphenyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
LKCCHQVMESHNSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


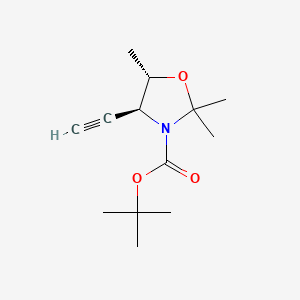
![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
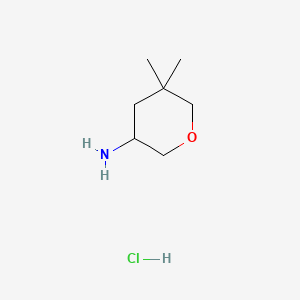
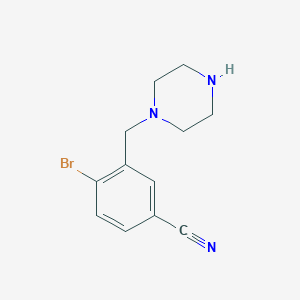
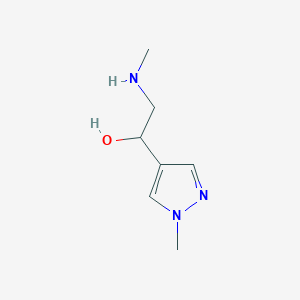
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
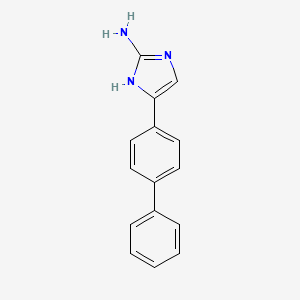

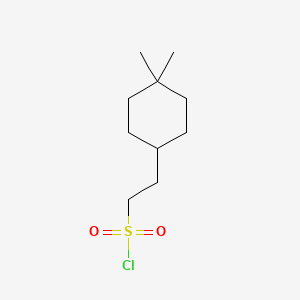
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)


